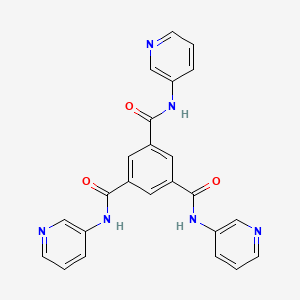

N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide

Description

N,N',N''-Tris(3-pyridyl)benzene-1,3,5-tricarboxamide (CAS: 201036-79-5, C₂₄H₁₈N₆O₃) is a benzene-1,3,5-tricarboxamide derivative with three 3-pyridyl substituents. Its molecular structure features a planar aromatic core functionalized with pyridyl groups, which confer unique electronic and supramolecular properties. The compound’s average molecular weight is 438.447 g/mol, with a single-isotope mass of 438.144038 g/mol .

Properties

Molecular Formula |

C24H18N6O3 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

1-N,3-N,5-N-tripyridin-3-ylbenzene-1,3,5-tricarboxamide |

InChI |

InChI=1S/C24H18N6O3/c31-22(28-19-4-1-7-25-13-19)16-10-17(23(32)29-20-5-2-8-26-14-20)12-18(11-16)24(33)30-21-6-3-9-27-15-21/h1-15H,(H,28,31)(H,29,32)(H,30,33) |

InChI Key |

LIESXEPMSSBHNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CN=CC=C3)C(=O)NC4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a condensation reaction involving benzene-1,3,5-tricarboxylic acid and 3-aminopyridine. The reaction is often carried out in the presence of thionyl chloride to facilitate the formation of the amide bonds.

Industrial Production Methods: On an industrial scale, the synthesis of N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide involves optimizing reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Supramolecular Interactions

The molecule exhibits hydrogen-bonding and π-stacking capabilities due to its amide and pyridyl groups:

Hydrogen Bonding

-

Intermolecular N–H···O hydrogen bonds between amide groups form slanted ladder-like chains in the solid state .

-

Only two of the three amide groups participate in hydrogen bonding, leading to asymmetric twisting of the pyridyl arms .

Structural Parameters (Crystal Data):

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O (amide) | 2.02–2.12 | 163–168 |

| π–π stacking (pyridyl-benzene) | 3.45–3.90 | 3.1–7.5 |

Data derived from crystallographic studies of the 2-pyridyl analog .

Self-Assembly in Solution

While the 3-pyridyl variant’s self-assembly is not explicitly documented, related BTAs with tertiary amino groups form supramolecular fibers or microtubes in aqueous media . The pyridyl groups likely enable similar hierarchical assembly through:

-

Hydrophobic interactions (aromatic cores).

-

Coordination with metal ions (pyridyl N atoms as Lewis bases) .

Coordination Chemistry

The pyridyl nitrogen atoms act as potential ligands for metal coordination, though direct evidence for the 3-pyridyl variant is limited. Insights from analogous systems include:

Metal Nanoparticle Immobilization

-

BTAs with tertiary amino groups immobilize palladium nanoparticles via electrostatic interactions .

-

The 3-pyridyl analog’s nitrogen-rich structure suggests similar capability for stabilizing transition metals (e.g., Pd, Pt) in catalytic applications .

Hypothetical Coordination Modes

| Metal Ion | Expected Binding Site | Potential Application |

|---|---|---|

| Pd²⁺ | Pyridyl N | Catalysis |

| Fe³⁺ | Amide O/Pyridyl N | Sensor materials |

Inferred from pyridyl/amide coordination chemistry in related systems .

Stability and Reactivity

Scientific Research Applications

Chemistry: In chemistry, N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide is used as a ligand in coordination chemistry to form metal complexes. These complexes have been studied for their photoluminescence properties and potential use in materials science.

Biology: The compound has been explored for its biological activity, including its potential as an inhibitor of certain enzymes or receptors. Research is ongoing to determine its efficacy and safety in biological systems.

Medicine: In the medical field, the compound is being investigated for its therapeutic potential. Studies are examining its use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Industrially, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and coatings.

Mechanism of Action

The mechanism by which N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic and photophysical properties due to the interaction between the metal and the ligand.

Molecular Targets and Pathways: In biological and medical applications, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Alkyl Chain-Substituted BTAs

- N,N',N''-Tris(n-octyl)-BTA (a-BTA) and Chiral Analogues (S-BTA) :

These derivatives feature flexible alkyl chains (e.g., n-octyl or (S)-3,7-dimethyloctyl). The alkyl groups promote one-dimensional self-assembly via intermolecular hydrogen bonding, forming supramolecular polymers with remarkable viscoelasticity in organic solvents. For example, S-BTA in n-decane exhibits chiral amplification and shear-thinning behavior, critical for rheology modifiers .- Key Data :

- Huggins coefficient (S-BTA in n-decane): ~3.5 .

- Viscoelastic modulus: Up to 10³ Pa at 1 Hz .

Aromatic and Heterocyclic Substituents

- N,N',N''-Tris(5-methoxyindol-3-ylethyl)-BTA :

Bulky indole groups enhance molecular recognition capabilities. This derivative selectively binds anions (e.g., Cl⁻) and sugars (e.g., glucose) via hydrogen bonding and π-π interactions, with binding constants (log K) ranging from 2.5 to 4.0 . - Tetrazole-Isosteric BTAs :

Replacement of carboxylate groups with tetrazoles (e.g., compound 7 in ) mimics carboxylic acids’ electronic profiles while improving metabolic stability. Such derivatives are explored in drug design and catalysis .

Photoactive and Mechanoresponsive BTAs

- Azobenzene-Functionalized BTA (Azo-1): Substitution with azobenzene enables photomechanical bending in nanowires under UV/visible light, achieving displacements >50% of the crystal length .

Functional Group Impact on Supramolecular Behavior

Hydrogen Bonding and Self-Assembly

Chirality and Optical Properties

- Chiral alkyl-BTAs (e.g., S-BTA) show circular dichroism (CD) signals at 225 nm, indicative of helical supramolecular stacks .

- Pyridyl-BTA lacks intrinsic chirality but can form chiral coordination polymers with metal ions .

Supramolecular Polymers and Materials Science

- Viscoelasticity : Alkyl-BTAs form gels with storage moduli (G’) exceeding 10³ Pa, while pyridyl-BTA’s modulus is lower (~10² Pa) due to weaker H-bonding .

- Nanoparticle Engineering: Aminoethyl-BTA derivatives (e.g., TT3 lipid nanoparticles) encapsulate mRNA via electrostatic interactions, achieving >90% encapsulation efficiency .

Molecular Recognition and Host-Guest Chemistry

- Pyridyl-BTA vs. Methylpyridyl Hosts : Host III (N,N',N''-tris(6-methylpyridin-2-yl)-BTA) binds tolbutamide with K = 1.2 × 10³ M⁻¹, whereas 3-pyridyl-BTA’s binding is weaker (K ~ 10² M⁻¹) due to steric hindrance .

Limitations and Challenges

- Thermal Stability : Alkyl-BTAs degrade above 200°C, while cyclopropyl-BTA remains stable up to 250°C .

Biological Activity

N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide (TPBT) is a tricarboxylic acid triamide characterized by a complex structure that includes three pyridyl groups attached to a benzene core. This compound possesses significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article will explore the biological activity of TPBT, including its interactions with biological molecules, therapeutic potential, and relevant case studies.

Structural Overview

- Chemical Formula : C24H21N6O3

- Molecular Weight : 438.45 g/mol

- CAS Number : 201036-79-5

The molecular structure of TPBT allows for diverse interactions due to the presence of both aromatic and polar functional groups. The three carboxamide functionalities contribute to its reactivity and ability to form hydrogen bonds, while the pyridyl groups enhance its coordination capabilities with metal ions.

Synthesis

TPBT is synthesized through the reaction of 1,3,5-benzenetricarboxylic acid with 3-pyridylamine under controlled conditions. This process ensures high yields and purity of the final product, allowing for further studies on its biological activity.

Interaction with Biological Molecules

Research indicates that TPBT can engage in non-covalent interactions such as hydrogen bonding and π–π stacking, which are essential for forming supramolecular assemblies. These interactions may play a crucial role in its biological functions, particularly in stabilizing metal ions and facilitating electron transfer processes .

Anticancer Activity

A study published in Molecular Pharmaceutics explored the anticancer properties of TPBT. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

TPBT has also shown promising antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was identified as a potential mechanism behind its antimicrobial effects .

Coordination Chemistry and Therapeutic Applications

The coordination chemistry of TPBT allows it to form complexes with transition metals, enhancing its therapeutic potential. For instance, TPBT-zinc complexes have been investigated for their ability to target specific biological pathways involved in cancer progression .

Case Study 1: Anticancer Mechanism

In a recent study, TPBT was tested against human breast cancer cells (MCF-7). The results indicated that TPBT significantly inhibited cell proliferation and induced apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of TPBT against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains. Notably, TPBT displayed an MIC of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | Induction of apoptosis via caspase activation |

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Metal Coordination | Stabilization of metal ions | Formation of metal complexes enhancing therapeutic efficacy |

Q & A

Basic: What synthetic methodologies are employed for N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide, and how is its purity validated?

Answer:

The compound is synthesized via condensation reactions between benzene-1,3,5-tricarbonyl chloride and 3-aminopyridine derivatives under inert atmospheres. Key steps include:

- Reaction conditions : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization from ethanol to isolate the product .

- Characterization :

Basic: What structural features drive the self-assembly of this compound in supramolecular systems?

Answer:

The molecule’s self-assembly is governed by:

- Hydrogen bonding : Threefold interamide N-H···O=C interactions form helical columnar stacks .

- π-π stacking : Aromatic pyridyl and benzene rings align with interplane distances of ~3.2–3.8 Å, dependent on substituents .

- Steric effects : Pyridyl groups introduce rigidity, influencing twist angles (e.g., 58.6° per unit in helical assemblies) .

Experimental validation includes X-ray diffraction (columnar packing in monoclinic P21 space groups) and DFT-optimized structural models .

Basic: How do solvent and temperature influence its crystallization and morphology?

Answer:

- Solvent polarity : Polar solvents (e.g., ethanol) promote hydrogen-bonded columnar aggregates, while nonpolar solvents favor disordered structures .

- Temperature : Heating above 150°C disrupts hydrogen bonds, leading to isotropic phases. Cooling triggers recrystallization with distinct thermal hysteresis observed via differential scanning calorimetry (DSC) .

- Morphological analysis : Scanning electron microscopy (SEM) reveals needle-like crystals in polar solvents, whereas atomic force microscopy (AFM) detects nanofibrillar networks in thin films .

Advanced: How do computational methods (e.g., DFT) resolve contradictions in experimental data on interplane distances?

Answer:

Discrepancies in π-stacking distances (e.g., 3.2 Å vs. 3.8 Å) arise from methodological limitations:

- B3LYP functional : Underestimates dispersion forces, yielding larger interplane distances (~3.8 Å) .

- B3LYP-D/B97D functionals : Explicitly model van der Waals interactions, producing compact structures (~3.2 Å) .

- Validation : Match computational results with X-ray data (e.g., 3.62 Å for methoxyethyl analogs ). Recommendations include hybrid QM/MM approaches to balance accuracy and computational cost .

Advanced: What strategies optimize its use as a supramolecular dopant in organic electronics?

Answer:

- Doping mechanisms : Introduce iodine vapor to oxidize tetrathiafulvalene (TTF) moieties in derivatives like C3-TTF, enhancing conductivity via charge-transfer complexes .

- Morphology control : Blend with polymers (e.g., poly(3-hexylthiophene)) and anneal at 120°C to align columns parallel to substrates, improving charge mobility .

- Characterization : Electrostatic force microscopy (EFM) and conductive AFM to decouple mechanical and electronic contributions .

Advanced: How does chirality affect its supramolecular polymerization dynamics?

Answer:

Chiral side chains (e.g., (S)-3,7-dimethyloctyl) induce:

- Helical bias : Amplification of helicity in columnar stacks via cooperative hydrogen bonding, confirmed by circular dichroism (CD) spectroscopy .

- Kinetic control : Faster polymerization rates in enantiopure systems compared to racemic mixtures, monitored via time-resolved UV-Vis .

- Thermodynamic stability : Chiral columns exhibit higher melting temperatures (Tm ↑ 20–30°C) due to reduced entropic penalties .

Advanced: Can it serve as a ligand for transition-metal coordination complexes?

Answer:

Yes, the pyridyl groups act as N-donors for metal coordination:

- Ag(I) complexes : Form six-coordinated structures with distorted octahedral geometry, characterized by X-ray crystallography and UV-Vis titration .

- Catalytic applications : Silver complexes catalyze cyclopropanation reactions with enantiomeric excess (ee) >90% under mild conditions .

- Stability : Chelation enhances resistance to hydrolysis, validated by stability constants (log β > 10) via potentiometry .

Advanced: What are the challenges in integrating this compound into metal-organic frameworks (MOFs)?

Answer:

- Solubility : Long alkyl chains (e.g., dodecylhexadecyl) hinder crystallization in polar MOF precursors. Use mixed solvents (e.g., DMF/chloroform) to improve solubility .

- Linker geometry : The trigonal symmetry aligns with hexagonal MOF pores (e.g., UiO-66 analogs), but steric bulk may distort frameworks. Mitigate via post-synthetic ligand exchange .

- Characterization : Pair powder XRD with gas adsorption (BET) to confirm porosity and in situ FTIR to monitor amide stability during synthesis .

Table 1: Key Structural and Computational Parameters

| Property | Experimental Value | Computational (B3LYP-D) | Method/Source |

|---|---|---|---|

| π-π stacking distance | 3.62 Å | 3.2 Å | X-ray , DFT |

| Hydrogen bond length | 2.85 Å | 2.82 Å | XRD , DFT |

| Helical twist per unit | 58.6° | 59.1° | AFM , CD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.